Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol . This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . These interactions can affect different biochemical pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate can be compared with other cyanoacetamide derivatives, such as:
N-aryl cyanoacetamides: These compounds also participate in the formation of heterocyclic compounds but may have different reactivity and biological activities.
N-heteryl cyanoacetamides: Similar to N-aryl derivatives, these compounds are used in the synthesis of heterocycles and have diverse applications
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7(2)9-6-8(12(16)17-3)11(18-9)14-10(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYBYRAXNOUYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.